

Technical Guide: Spectroscopic Characterization of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxymethyl-7-azaindole**

Cat. No.: **B1289856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **4-Hydroxymethyl-7-azaindole** (also known as 1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important building block in medicinal chemistry and drug discovery.[\[1\]](#)

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and mass spectrometry analyses of **4-Hydroxymethyl-7-azaindole**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.65	br s	-	1H	N1-H
8.15	d	4.8	1H	H6
7.30	t	2.8	1H	H2
7.05	d	4.8	1H	H5
6.50	dd	2.8, 1.5	1H	H3
5.40	t	5.7	1H	-OH
4.75	d	5.7	2H	-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
149.5	C7a
144.2	C6
133.8	C4
127.9	C2
119.3	C5
115.8	C3a
98.7	C3
59.1	-CH ₂ OH

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Molecular Formula	C ₈ H ₈ N ₂ O
Exact Mass	148.0637
Measured [M+H] ⁺	149.0710
Ionization Mode	ESI+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Hydroxymethyl-7-azaindole**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Acquisition Time: 3.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm

- Temperature: 298 K

¹³C NMR Data Acquisition:

- Spectrometer: 125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse experiment
- Number of Scans: 1024
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Temperature: 298 K

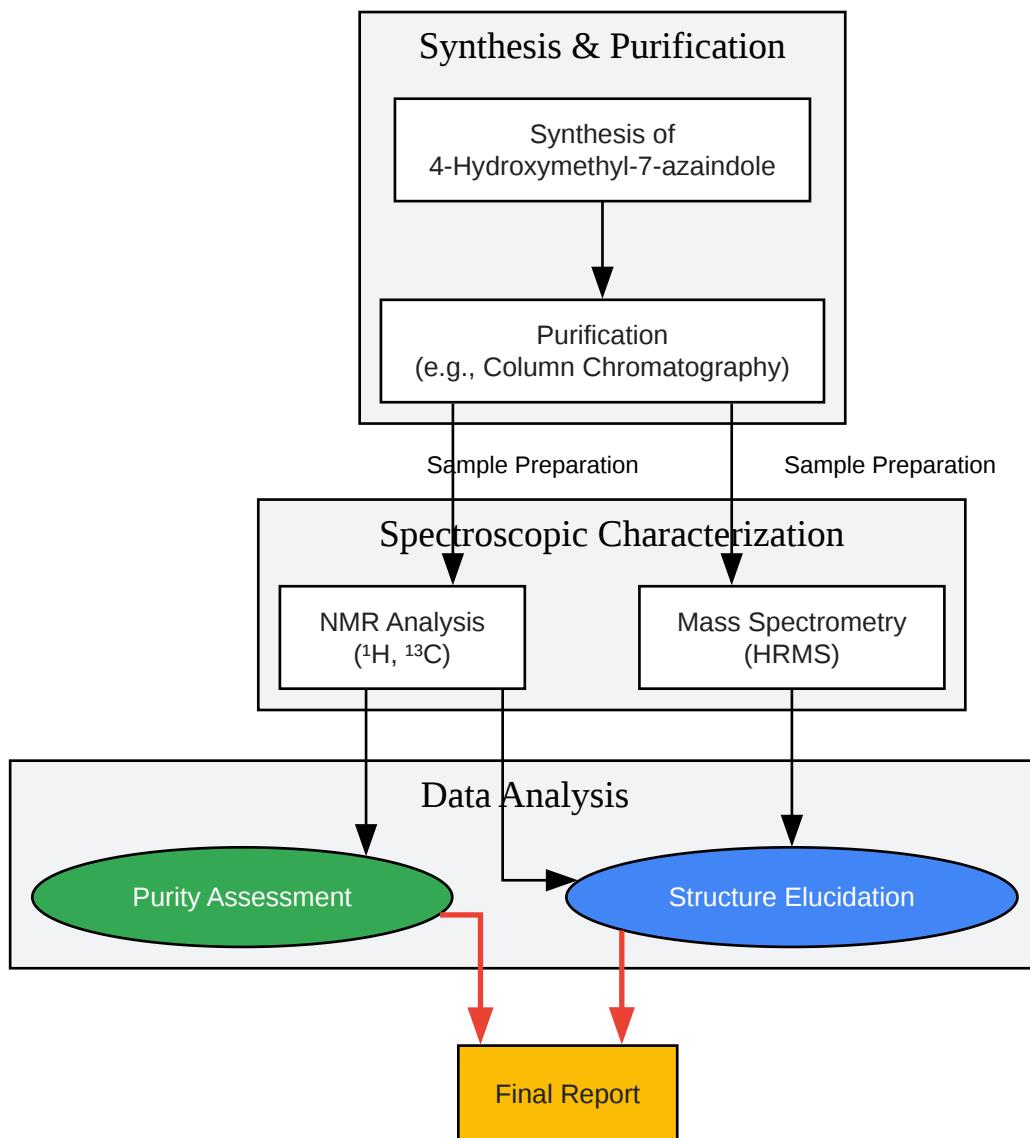
Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and apply a baseline correction.
- Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

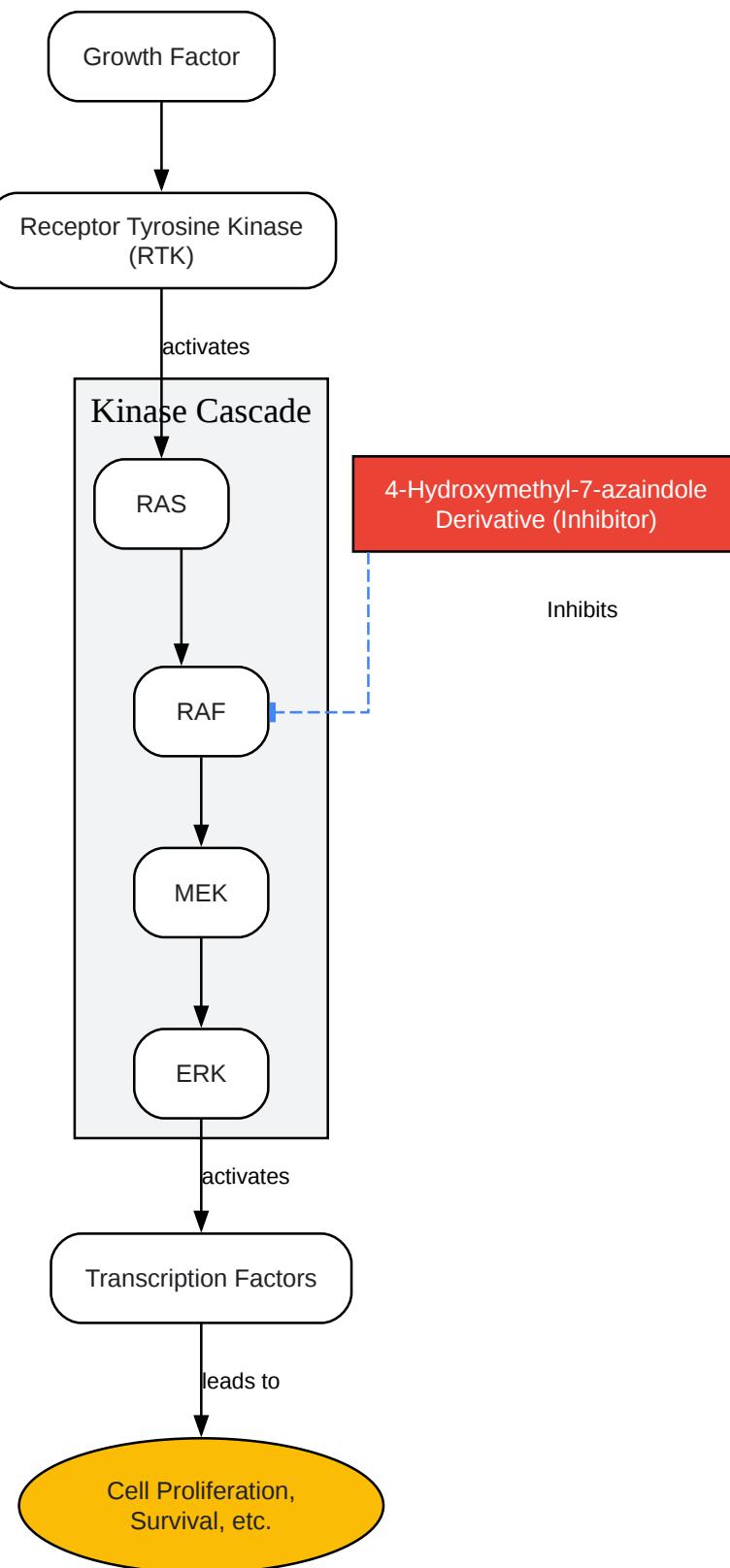
Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-Hydroxymethyl-7-azaindole** in methanol.
- Dilute the stock solution to a final concentration of 10 μ g/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.


UPLC-MS Data Acquisition:

- UPLC System: Waters ACQUITY UPLC or equivalent

- Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 μ L
- Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Desolvation Temperature: 450°C
- Acquisition Mode: Full scan from m/z 50 to 500


Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the characterization of **4-Hydroxymethyl-7-azaindole** and a relevant biological signaling pathway where azaindole derivatives often play a role as kinase inhibitors.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **4-Hydroxymethyl-7-azaindole**.

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway by an azaindole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinine(130-95-0) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-Hydroxymethyl-7-azaindole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289856#4-hydroxymethyl-7-azaindole-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com